2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide
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Overview
Description
2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with three methyl groups at positions 2, 4, and 6, and a piperidine moiety attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethylbenzoic acid and 1-(2-aminoethyl)piperidine.
Amide Formation: The carboxylic acid group of 2,4,6-trimethylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-(2-aminoethyl)piperidine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert amides to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions with reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.
Material Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It serves as a tool compound in biological assays to study receptor-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core may also play a role in binding to target proteins, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide: Characterized by three methyl groups on the benzamide core and a piperidine moiety.
N-(2-piperidinylmethyl)-2,4,6-trimethylbenzamide: Similar structure but with a different linker between the benzamide and piperidine.
2,4,6-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide: Contains a pyrrolidine moiety instead of piperidine.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzamide core and the presence of a piperidine moiety. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)16(15(3)12-13)17(20)18-7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRZPJECNLIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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